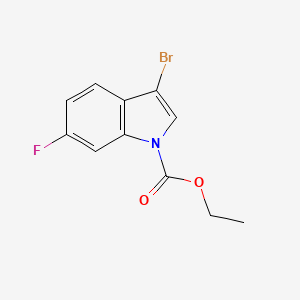
Ethyl 3-Bromo-6-fluoroindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-Bromo-6-fluoroindole-1-carboxylate is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C11H9BrFNO2, is a valuable research chemical used in various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Bromo-6-fluoroindole-1-carboxylate typically involves the bromination and fluorination of indole derivatives. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The resulting product undergoes further bromination and fluorination to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-Bromo-6-fluoroindole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ethyl 3-Bromo-6-fluoroindole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents due to its biological activity.
Biological Studies: The compound is studied for its antiviral, anti-inflammatory, and anticancer properties.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-Bromo-6-fluoroindole-1-carboxylate involves its interaction with specific molecular targets. The indole scaffold allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-Bromoindole-1-carboxylate
- Ethyl 6-Fluoroindole-1-carboxylate
- Ethyl 3-Fluoroindole-1-carboxylate
Uniqueness
Ethyl 3-Bromo-6-fluoroindole-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual substitution enhances its reactivity and biological activity compared to similar compounds with only one halogen substitution.
Propiedades
Fórmula molecular |
C11H9BrFNO2 |
|---|---|
Peso molecular |
286.10 g/mol |
Nombre IUPAC |
ethyl 3-bromo-6-fluoroindole-1-carboxylate |
InChI |
InChI=1S/C11H9BrFNO2/c1-2-16-11(15)14-6-9(12)8-4-3-7(13)5-10(8)14/h3-6H,2H2,1H3 |
Clave InChI |
XJSQORMXTNNUFD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=C(C2=C1C=C(C=C2)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)
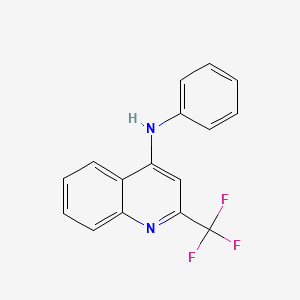
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)

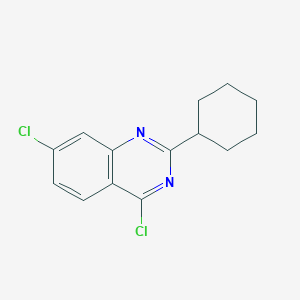

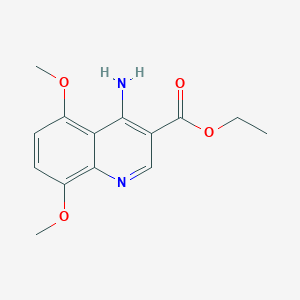
![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)

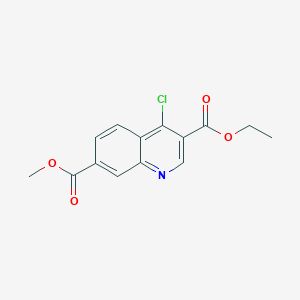

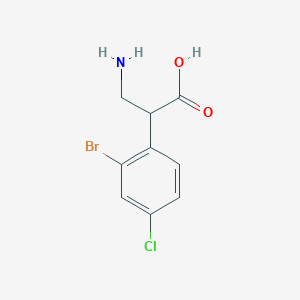
![1-Amino-3-phenyl-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11842300.png)
